Cas no 60907-89-3 (Benzene, 2,4-dichloro-1-(1-chloroethyl)-)

Benzene, 2,4-dichloro-1-(1-chloroethyl)- is a chlorinated aromatic compound characterized by its distinct substitution pattern, featuring two chlorine atoms at the 2- and 4-positions and a 1-chloroethyl group at the 1-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the production of agrochemicals or pharmaceuticals. The presence of multiple chlorine substituents enhances its electrophilic properties, facilitating further functionalization. The compound’s stability under standard conditions ensures consistent handling and storage. Its defined molecular architecture makes it a valuable precursor for constructing complex chlorinated frameworks, contributing to its utility in specialized chemical processes.
Benzene, 2,4-dichloro-1-(1-chloroethyl)- structure
60907-89-3 structure
Product Name:Benzene, 2,4-dichloro-1-(1-chloroethyl)-
CAS No:60907-89-3
MF:C8H7Cl3
MW:209.50017952919
CID:1626237
PubChem ID:21387546
Update Time:2025-06-09

Benzene, 2,4-dichloro-1-(1-chloroethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2,4-dichloro-1-(1-chloroethyl)-
    • 2,4-dichloro-1-(1-chloroethyl)benzene
    • EN300-51479
    • 60907-89-3
    • SCHEMBL5108877
    • WHSUAIALLMIQGU-UHFFFAOYSA-N
    • CS-0250595
    • DTXSID10612774
    • Inchi: 1S/C8H7Cl3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3
    • InChI Key: WHSUAIALLMIQGU-UHFFFAOYSA-N
    • SMILES: ClC(C)C1C=CC(=CC=1Cl)Cl

Computed Properties

  • Exact Mass: 207.96151
  • Monoisotopic Mass: 207.961333g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Benzene, 2,4-dichloro-1-(1-chloroethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321265-50mg
2,4-Dichloro-1-(1-chloroethyl)benzene
60907-89-3 98%
50mg
¥1782.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321265-100mg
2,4-Dichloro-1-(1-chloroethyl)benzene
60907-89-3 98%
100mg
¥2469.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321265-250mg
2,4-Dichloro-1-(1-chloroethyl)benzene
60907-89-3 98%
250mg
¥3322.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321265-500mg
2,4-Dichloro-1-(1-chloroethyl)benzene
60907-89-3 98%
500mg
¥7311.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321265-1g
2,4-Dichloro-1-(1-chloroethyl)benzene
60907-89-3 98%
1g
¥8676.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321265-2.5g
2,4-Dichloro-1-(1-chloroethyl)benzene
60907-89-3 98%
2.5g
¥15681.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321265-5g
2,4-Dichloro-1-(1-chloroethyl)benzene
60907-89-3 98%
5g
¥25131.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321265-10g
2,4-Dichloro-1-(1-chloroethyl)benzene
60907-89-3 98%
10g
¥37271.00 2024-05-07
Enamine
EN300-51479-0.05g
2,4-dichloro-1-(1-chloroethyl)benzene
60907-89-3 95%
0.05g
$66.0 2023-02-10
Enamine
EN300-51479-0.1g
2,4-dichloro-1-(1-chloroethyl)benzene
60907-89-3 95%
0.1g
$98.0 2023-02-10

Benzene, 2,4-dichloro-1-(1-chloroethyl)- Related Literature

Additional information on Benzene, 2,4-dichloro-1-(1-chloroethyl)-

Benzene, 2,4-dichloro-1-(1-chloroethyl)- and Its Significance in Modern Chemical Research

Benzene, 2,4-dichloro-1-(1-chloroethyl)- (CAS No. 60907-89-3) is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its benzene ring substituted with two chlorine atoms at the 2- and 4-positions and an (1-chloroethyl) group at the 1-position, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of Benzene, 2,4-dichloro-1-(1-chloroethyl)- contribute to its reactivity and versatility. The presence of chlorine atoms at the 2- and 4-positions enhances its electrophilic aromatic substitution potential, while the (1-chloroethyl) side chain introduces additional functional groups that can be further modified. These characteristics have made it a popular building block in the development of novel pharmaceuticals and agrochemicals.

In recent years, significant advancements have been made in understanding the applications of Benzene, 2,4-dichloro-1-(1-chloroethyl)- in medicinal chemistry. Researchers have leveraged its structural framework to design molecules with enhanced biological activity. For instance, derivatives of this compound have shown promise as inhibitors of various enzymes implicated in diseases such as cancer and inflammation. The chlorine substituents facilitate further functionalization, allowing chemists to tailor the molecule for specific therapeutic targets.

One notable area of research involves the use of Benzene, 2,4-dichloro-1-(1-chloroethyl)- in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. By modifying the benzene core with appropriate substituents, researchers have developed compounds that can selectively inhibit specific kinases. This has led to the discovery of several lead compounds that are currently being evaluated in clinical trials.

The (1-chloroethyl) group in Benzene, 2,4-dichloro-1-(1-chloroethyl)- also contributes to its utility in drug development. This moiety can be further functionalized to introduce polar or hydrophobic groups, which can influence the pharmacokinetic properties of the resulting drug candidates. For example, researchers have explored the use of this compound to develop prodrugs that release active pharmaceutical ingredients in targeted tissues.

Another exciting application of Benzene, 2,4-dichloro-1-(1-chloroethyl)- is in the field of materials science. Its ability to undergo cross-coupling reactions with other organic molecules has been exploited to create novel polymers and coatings with enhanced durability and functionality. These materials have potential applications in industries ranging from electronics to construction.

The synthesis of Benzene, 2,4-dichloro-1-(1-chloroethyl)- itself is a testament to the ingenuity of organic chemists. The process typically involves a series of well-established reactions such as chlorination and alkylation. Recent innovations in synthetic methodologies have improved both the yield and purity of this compound, making it more accessible for research purposes.

In conclusion, Benzene, 2,4-dichloro-1-(1-chloroethyl)- (CAS No. 60907-89-3) is a versatile compound with a wide range of applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for researchers seeking to develop new bioactive molecules and advanced materials. As our understanding of its properties continues to grow, so too will its significance in modern chemical research.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd